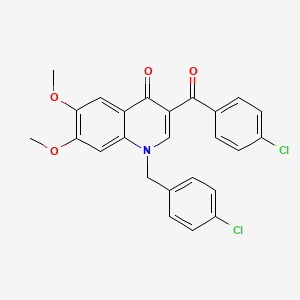![molecular formula C25H19FN4O2S B2447500 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 536710-94-8](/img/structure/B2447500.png)
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidoindole ring, a sulfanyl group, and an acetamide group . It also contains fluorophenyl and methylphenyl groups. The presence of these groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyrimidoindole and phenyl rings) would contribute to its stability . The fluorine atoms could be involved in various interactions, including hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine could affect its polarity and hence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide”, also known as “EU-0022259” or “Oprea1_087426”:
Anticancer Activity
EU-0022259: has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. The compound’s structure, which includes an indole moiety, is known for its anticancer properties. Indole derivatives have been extensively studied for their ability to induce apoptosis and inhibit cell growth in various cancer cell lines .
Antiviral Properties
The compound’s indole scaffold also contributes to its antiviral activity. Indole derivatives have been reported to exhibit significant antiviral effects against a range of viruses, including influenza and Coxsackie viruses . This makes EU-0022259 a candidate for further research in antiviral drug development.
Anti-inflammatory Effects
Research has indicated that indole derivatives can possess anti-inflammatory properties. EU-0022259, with its specific structural features, may help in reducing inflammation by inhibiting key inflammatory pathways. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has potential antimicrobial applications due to its ability to disrupt microbial cell walls and inhibit the growth of bacteria and fungi. Indole derivatives are known for their broad-spectrum antimicrobial activities, making EU-0022259 a promising candidate for developing new antimicrobial agents .
Antioxidant Properties
EU-0022259 may also exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress and damage. Antioxidants play a vital role in preventing chronic diseases such as cardiovascular diseases and neurodegenerative disorders .
Neuroprotective Effects
The compound’s structure suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Indole derivatives have been studied for their ability to protect neurons from damage and improve cognitive functions .
Antidiabetic Potential
Indole derivatives, including EU-0022259, have shown promise in managing diabetes by modulating glucose levels and improving insulin sensitivity. This application is particularly important given the global rise in diabetes prevalence .
Antimalarial Activity
Finally, EU-0022259 may have antimalarial properties. Indole derivatives have been investigated for their ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria. This makes the compound a potential candidate for antimalarial drug development .
These applications highlight the diverse potential of EU-0022259 in various fields of scientific research. Each application warrants further investigation to fully understand the compound’s efficacy and mechanisms of action.
A brief review of the biological potential of indole derivatives
Wirkmechanismus
Target of Action
The primary targets of the compound, also known as EU-0022259, are yet to be definitively identified. It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that EU-0022259 may interact with a variety of cellular targets, potentially contributing to its biological activity.
Mode of Action
The exact mode of action of EU-0022259 is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that EU-0022259 may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, and more.
Result of Action
The molecular and cellular effects of EU-0022259’s action would depend on its specific targets and mode of action. Given the potential biological activities of indole derivatives , the compound could potentially exert a range of effects at the molecular and cellular level. These might include modulation of enzyme activity, alteration of cell signaling pathways, inhibition of microbial growth or viral replication, reduction of oxidative stress, and more.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-15-6-10-17(11-7-15)27-21(31)14-33-25-29-22-19-4-2-3-5-20(19)28-23(22)24(32)30(25)18-12-8-16(26)9-13-18/h2-13,28H,14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLNOVAQCZQMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

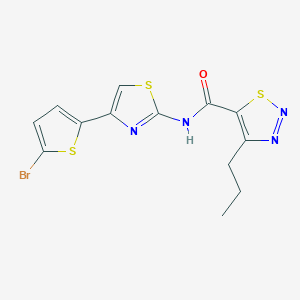
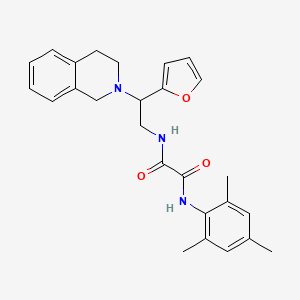
![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2447419.png)
![2-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2447425.png)
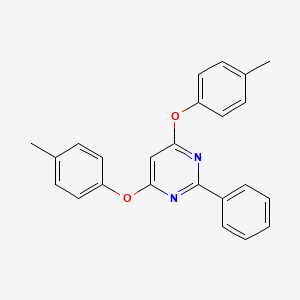
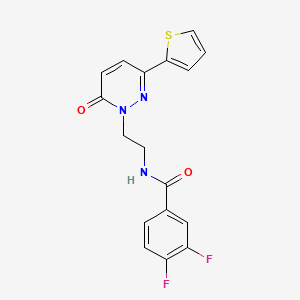

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)
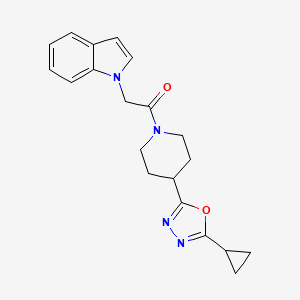
![N1-(2,2-dimethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447436.png)
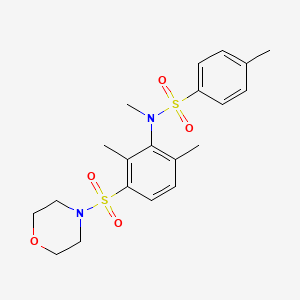
![7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2447438.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)
